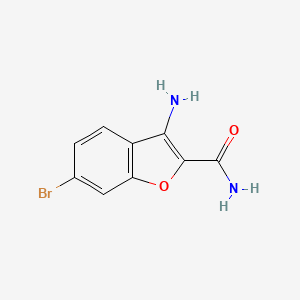
9-Benzyl-2-chloro-9H-purin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2-chloro-9H-purin-6-ol is a chemical compound with the molecular formula C12H9ClN4O. It belongs to the class of purine derivatives, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-chloro-9H-purin-6-ol typically involves the reaction of 6-chloropurine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to industrial standards, often involving automated systems for recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted purines with functional groups like amines, thiols, or ethers.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
9-Benzyl-2-chloro-9H-purin-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Benzyl-2-chloro-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to alterations in cellular processes and pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 9-Benzyl-6-chloro-9H-purin-2-amine
- 9-Benzyl-2-dimethylamino-9H-purin-6-ol
- 6-Benzylaminopurine
Comparison:
- 9-Benzyl-6-chloro-9H-purin-2-amine: Similar in structure but differs in the position of the chlorine atom, which can lead to different reactivity and biological activity .
- 9-Benzyl-2-dimethylamino-9H-purin-6-ol: Contains a dimethylamino group instead of a chlorine atom, which significantly alters its chemical properties and potential applications .
- 6-Benzylaminopurine: A well-known cytokinin used in plant growth regulation, differing in both structure and primary application compared to 9-Benzyl-2-chloro-9H-purin-6-ol .
This compound stands out due to its unique combination of a benzyl group and a chlorine atom on the purine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9ClN4O |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
9-benzyl-2-chloro-1H-purin-6-one |
InChI |
InChI=1S/C12H9ClN4O/c13-12-15-10-9(11(18)16-12)14-7-17(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18) |
InChI Key |
LQIHZDQWYQABII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


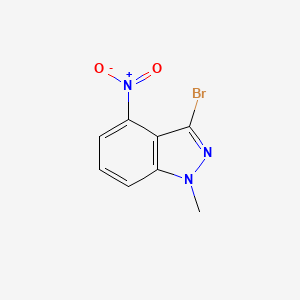
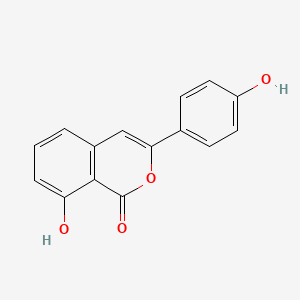

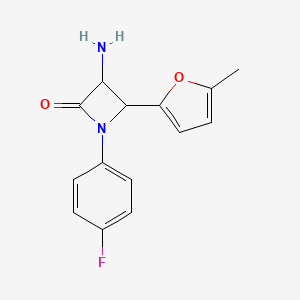

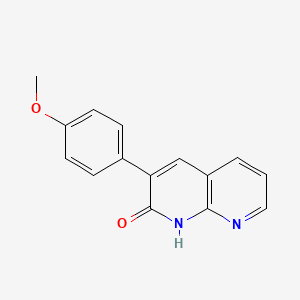
![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)

![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)
